

# Spectroscopic Ellipsometry Modeling of TDEAV-Based Thin Films

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## Compound of Interest

Compound Name: *diethylazanide;vanadium(4+)*

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## A Comparative Technical Guide for Material Scientists and Biopharmaceutical Engineers

### Executive Summary

This guide details the spectroscopic ellipsometry (SE) modeling strategies for thin films deposited using Tetrakis(diethylamino)vanadium (TDEAV). While traditionally utilized in semiconductor barrier layers, TDEAV has emerged as a critical precursor for depositing Vanadium Nitride (VN) and Vanadium Oxide (

) coatings in biomedical applications, specifically for wear-resistant implant coatings and thermochromic smart packaging for temperature-sensitive drug storage.

This document compares TDEAV against standard alternatives (like VTIP) and provides a self-validating SE protocol to quantify film thickness, optical constants (

), and stoichiometry.

### Part 1: Precursor Comparison & Material Performance

TDEAV (

) is an amido-based precursor. Unlike alkoxide precursors (e.g., VTIP), TDEAV is highly reactive, allowing for low-temperature atomic layer deposition (ALD). This is crucial when coating temperature-sensitive polymers used in medical devices.

**Table 1: Comparative Performance of Vanadium Precursors**

Feature	TDEAV (Tetrakis(diethylamino)vanadium)	VTIP (Vanadium Triisopropoxide)	VOCl <sub>3</sub> (Vanadium Oxychloride)
Primary Film Type	Vanadium Nitride (VN), Carbonitride (VCN),	Vanadium Oxides ( )	, VN
Deposition Temp.	Low (100°C - 250°C)	Medium (150°C - 350°C)	High (>300°C) or Plasma
Growth Per Cycle (GPC)	High (~0.5 - 0.8 Å/cycle)	Low (~0.2 - 0.4 Å/cycle)	Medium (~0.5 Å/cycle)
Reactivity	High (Amido ligands exchange easily)	Moderate (Requires H <sub>2</sub> O/O <sub>3</sub> )	High (Corrosive byproducts)
Impurity Risk	Carbon Incorporation (V-C bonds)	Low (Clean Oxides)	Chlorine Contamination
Biomedical Utility	Biocompatible Hard Coatings (VN)	Smart Packaging ( )	N/A (Corrosive residue risk)

**Expert Insight:**

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*"While VTIP is the gold standard for pure oxides, TDEAV is the superior choice for Vanadium Nitride (biocompatible/hard) and for coating polymers where high temperatures would degrade the substrate. The trade-off is the need for advanced SE modeling to account for potential carbon impurities (VCN phase) which alter the optical absorption tail."*

## Part 2: Spectroscopic Ellipsometry Modeling Strategy

Modeling TDEAV-based films requires distinct oscillator models depending on the reactant used (Ammonia for VN, Water/Ozone for

).

## 1. Vanadium Oxide ( ) Films (Semiconducting)

When TDEAV is reacted with water/ozone, it forms amorphous or nanocrystalline

.

- Model:Tauc-Lorentz (TL) or Cody-Lorentz (CL).
- Why: These models account for the bandgap transition in amorphous semiconductors. The Tauc-Lorentz model effectively parameterizes the absorption onset ( ) and the interband transition peak ( ).
- Critical Parameter: The Bandgap ( ). TDEAV-derived often shows a lower (~2.0 - 2.3 eV) compared to pure crystal (~2.8 eV) due to carbon defects or sub-stoichiometry ( presence).

## 2. Vanadium Nitride (VN) Films (Metallic)

When TDEAV is reacted with ammonia (

), it forms conductive VN.

- Model:Drude-Lorentz (DL).

- Why: VN is metallic.[1] The Drude term models the free-electron absorption in the near-IR (intraband), while Lorentz oscillators model the interband transitions in the UV-Vis.
- Critical Parameter: Resistivity ( $\rho$ ) derived from the Drude broadening ( $\gamma$ ). A sharper Drude tail indicates higher conductivity and better film quality (lower impurity scattering).

## Part 3: Self-Validating Experimental Protocol

Objective: Determine thickness ( $d$ )

and optical constants ( $n$  and  $k$ )

of a TDEAV-deposited thin film on Silicon.

### Step 1: Data Acquisition

- Substrate Preparation: Use native-oxide stripped Si(100) or measure bare Si substrate first to fix the oxide thickness ( $d_{\text{oxide}}$ ).
- Measurement: Acquire  $\Psi$  (Psi) and  $\Delta$  (Delta) spectra at three angles (65°, 70°, 75°).
  - Range: 300 nm – 1000 nm (UV-Vis-NIR).
  - Reasoning: Multiple angles break the correlation between thickness and refractive index ( $n$ ).

### Step 2: B-Spline Initialization (The "Blind" Fit)

Before applying a physical model, use a B-Spline layer to estimate the shape of

and

- Action: Set film thickness guess (e.g., 50 nm). Fit B-Spline nodes.
- Validation: If  
(absorption) is negative, the thickness guess is wrong. Adjust thickness until

### Step 3: Physical Model Construction

Construct the layer stack based on the chemistry:

- Layer 1 (Top): Surface Roughness (EMA: 50% Film / 50% Void).
- Layer 2 (Film):
  - If Oxide: Tauc-Lorentz Oscillator.[\[2\]](#)[\[3\]](#)
  - If Nitride: Drude + 2 Lorentz Oscillators.
- Layer 3 (Interface): Native Oxide (  
) or Intermix Layer (EMA).
- Layer 4 (Substrate): Silicon (Si\_JAW).

### Step 4: Uniqueness Fit (MSE Minimization)

- Fit Thickness only.
- Fit Thickness + Oscillator Amplitude (A).
- Fit All Parameters (Thickness, A, Broadening C, Peak Energy  
, Bandgap  
).
- Validation Check: The Mean Squared Error (MSE) should be  $< 5.0$ . The refractive index

at 632 nm should be consistent with literature (VN

,

).

## Part 4: Visualization of Workflows

### Diagram 1: SE Data Analysis Workflow

This flowchart illustrates the iterative process of moving from raw data to a validated physical model.

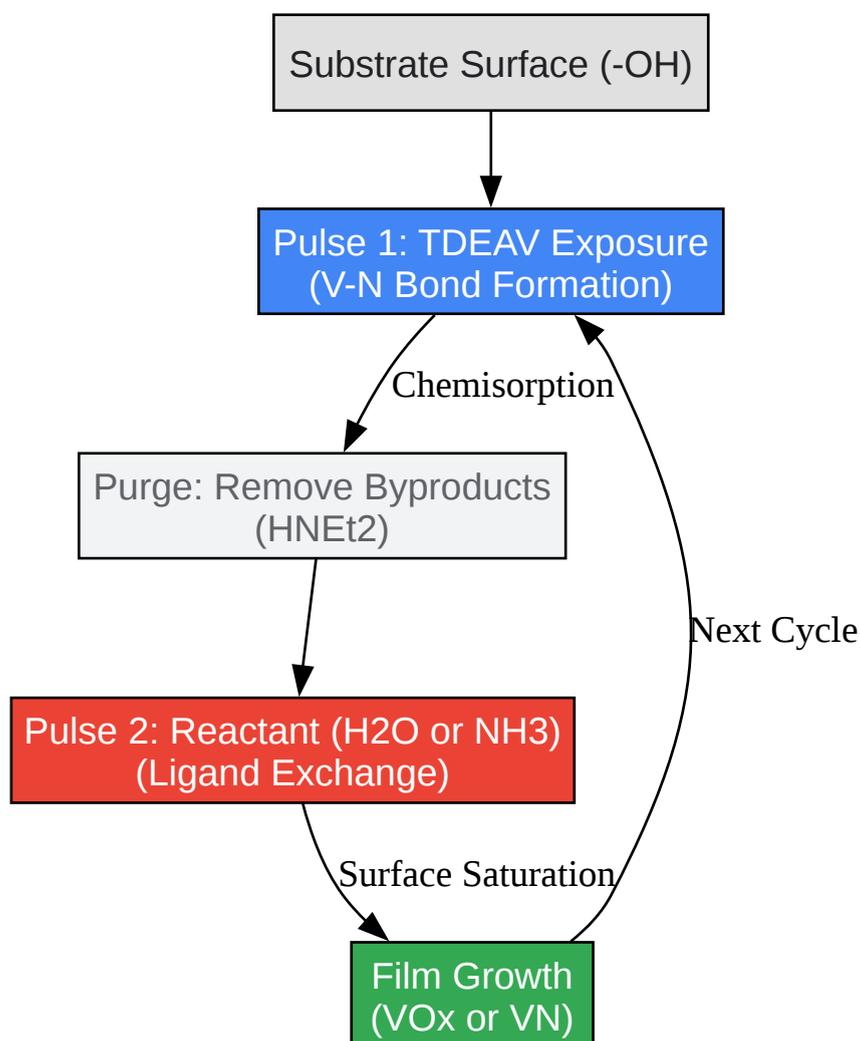


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Caption: Iterative SE modeling workflow ensuring physical consistency of TDEAV-derived optical constants.

### Diagram 2: TDEAV ALD Surface Mechanism

Understanding the surface chemistry explains the origin of the "Intermix" and "Roughness" layers used in the SE model.



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Caption: TDEAV ALD cycle. Incomplete ligand exchange (Pulse 2) leads to carbon impurities, affecting the 'k' value in SE models.

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